4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone
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Overview
Description
4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone is an organic compound with the molecular formula C14H10O4 and a molecular weight of 242.23 g/mol It is a derivative of biphenyl, characterized by the presence of four ketone groups and two methyl groups attached to the biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone typically involves the oxidation of 4,4’-dimethylbiphenyl. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions . The reaction is usually carried out at elevated temperatures to ensure complete oxidation of the methyl groups to ketone groups.
Industrial Production Methods
On an industrial scale, the production of 4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4,4’-dimethylbiphenyl-2,2’,5,5’-tetracarboxylic acid.
Reduction: Formation of 4,4’-dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraol.
Substitution: Formation of halogenated derivatives of 4,4’-dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone.
Scientific Research Applications
4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethylbiphenyl: Lacks the ketone groups, making it less reactive in oxidation and reduction reactions.
4,4’-Dimethyl-1,1’-biphenyl-2,2’-dicarboxylic acid: Contains carboxylic acid groups instead of ketones, leading to different chemical properties and applications.
2,2’-Dimethyl-1,1’-biphenyl: Methyl groups are positioned differently, affecting the compound’s reactivity and interactions.
Uniqueness
Its ability to undergo multiple types of chemical reactions and its interactions with biological systems make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
4388-07-2 |
---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-methyl-5-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H10O4/c1-7-3-13(17)9(5-11(7)15)10-6-12(16)8(2)4-14(10)18/h3-6H,1-2H3 |
InChI Key |
UKRBOJBKGKKYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C2=CC(=O)C(=CC2=O)C |
Origin of Product |
United States |
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